![molecular formula C20H22ClN3O2S2 B2751833 N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-1-(2-chlorophenyl)methanesulfonamide CAS No. 1796969-08-8](/img/structure/B2751833.png)
N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-1-(2-chlorophenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-1-(2-chlorophenyl)methanesulfonamide is a useful research compound. Its molecular formula is C20H22ClN3O2S2 and its molecular weight is 435.99. The purity is usually 95%.
BenchChem offers high-quality N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-1-(2-chlorophenyl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-1-(2-chlorophenyl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Structure and Properties
The chemical structure of sulfonamide derivatives, including those similar to "N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-1-(2-chlorophenyl)methanesulfonamide", provides a foundation for understanding their physicochemical properties and potential biological activities. For example, the molecular structure of related sulfonamides has been analyzed to reveal the orientation of functional groups and their implications for binding to biological receptors (Gowda, Foro, & Fuess, 2007). These insights are crucial for designing compounds with desired pharmacological effects.
Synthesis and Modification
Research on sulfonamide derivatives often focuses on their synthesis and chemical modification to explore new therapeutic candidates. For instance, the regioselective N-mesylation of amino groups, as discussed by Kim et al. (1999), highlights a method for selectively modifying compounds to enhance their biological activity or solubility (Kim, Sung, Choi, & Kim, 1999).
Antimicrobial and Antiviral Activity
The antimicrobial and antiviral activities of sulfonamide derivatives have been a significant area of research. Studies have demonstrated the synthesis and evaluation of sulfonamide compounds for their potential to act against various pathogens, offering insights into their applications in treating infectious diseases (Vinaya et al., 2009; Chen et al., 2010). These findings support the development of new antimicrobial and antiviral agents based on sulfonamide chemistry.
Catalysis and Synthetic Applications
Sulfonamide derivatives have been explored for their utility in catalysis and synthetic chemistry, facilitating the creation of complex heterocyclic compounds. The use of novel sulfonamide catalysts in promoting reactions under aqueous conditions exemplifies the role of these compounds in green chemistry and the synthesis of pharmacologically active heterocycles (Khazaei et al., 2015).
Anticonvulsant Activity
Explorations into the anticonvulsant potential of sulfonamide derivatives reveal the possibility of developing new treatments for seizure disorders. The synthesis and screening of compounds containing a sulfonamide moiety have identified candidates with protective effects against induced convulsions, indicating the therapeutic potential of these compounds in neurology (Farag et al., 2012).
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound belongs to the benzothiazole class of molecules, which have been associated with a wide range of biological activities . .
Mode of Action
Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities
Biochemical Pathways
Benzothiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways
Pharmacokinetics
The ADMET calculation showed a favourable pharmacokinetic profile of synthesized compounds . .
Result of Action
Some benzothiazole derivatives have shown promising activity against staphylococcus aureus
properties
IUPAC Name |
N-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]-1-(2-chlorophenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O2S2/c21-17-6-2-1-5-16(17)14-28(25,26)22-13-15-9-11-24(12-10-15)20-23-18-7-3-4-8-19(18)27-20/h1-8,15,22H,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STOWTCLTIPCMKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)CC2=CC=CC=C2Cl)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-1-(2-chlorophenyl)methanesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Tosylethyl)thio]-4-(trifluoromethyl)-6-cyclopropylpyridine-3-carbonitrile](/img/structure/B2751750.png)

![2-[3-(2-Fluoro-6-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2751752.png)
![N-[4-(4-chlorophenyl)-3-(furan-2-ylmethyl)-1,3-thiazol-2-ylidene]benzamide](/img/structure/B2751753.png)
![4-chloro-N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide](/img/structure/B2751756.png)

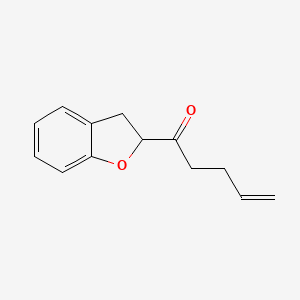

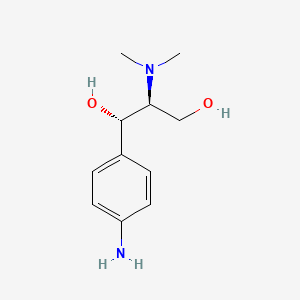
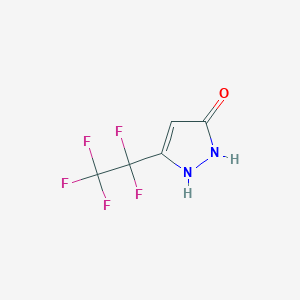
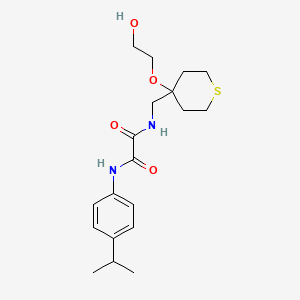
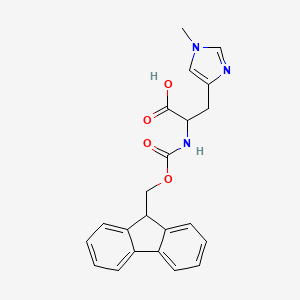
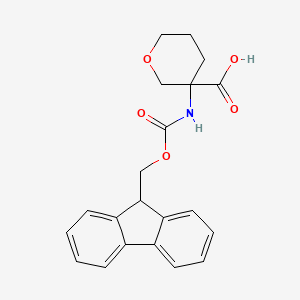
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3,4,5-triethoxybenzamide](/img/structure/B2751770.png)